molecular formula C14H14NO3P B14442694 N-(Acetyloxy)-P,P-diphenylphosphinic amide CAS No. 73452-28-5

N-(Acetyloxy)-P,P-diphenylphosphinic amide

Cat. No.: B14442694
CAS No.: 73452-28-5
M. Wt: 275.24 g/mol
InChI Key: HEOWOYORXJKTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Acetyloxy)-P,P-diphenylphosphinic amide is a compound that belongs to the class of amides. Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This specific compound features an acetyloxy group attached to the nitrogen atom and two phenyl groups attached to the phosphorus atom, making it a unique and interesting molecule for various applications in chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Acetyloxy)-P,P-diphenylphosphinic amide can be achieved through several methods. One common approach involves the reaction of P,P-diphenylphosphinic chloride with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then reacts with ammonia or an amine to form the desired amide .

Another method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the reaction between P,P-diphenylphosphinic acid and acetic anhydride, followed by the addition of ammonia or an amine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Properties

CAS No.

73452-28-5

Molecular Formula

C14H14NO3P

Molecular Weight

275.24 g/mol

IUPAC Name

(diphenylphosphorylamino) acetate

InChI

InChI=1S/C14H14NO3P/c1-12(16)18-15-19(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,15,17)

InChI Key

HEOWOYORXJKTFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ONP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.